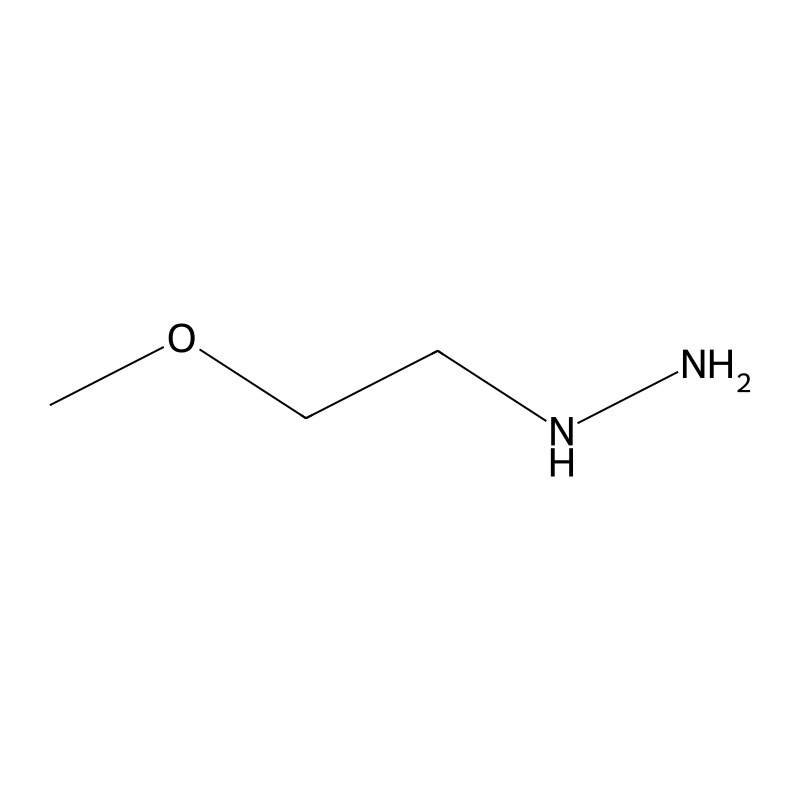

(2-Methoxyethyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Field: Organic Chemistry

Application Summary: (2-Methoxyethyl)hydrazine can be used as a catalyst in Mitsunobu reactions .

Method of Application: Ethyl 2-arylhydrazinecarboxylates, which can be derived from (2-Methoxyethyl)hydrazine, work as organocatalysts for Mitsunobu reactions. They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .

Results or Outcomes: The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry . The catalytic system realizes a substantial improvement of the Mitsunobu reaction and will be applicable to practical synthesis .

Application in Pharmaceutical Research

Field: Pharmaceutical Research

Application Summary: Hydrazone compounds, which include (2-Methoxyethyl)hydrazine, have unique biological actions and excellent coordination abilities, making them hot topics in pharmaceutical research .

Method of Application: Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .

Results or Outcomes: Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise in pharmaceutical research .

Application in Chemical Synthesis

Field: Chemical Synthesis

Application Summary: (2-Methoxyethyl)hydrazine hydrochloride hydrate can be used in the synthesis of various chemical compounds .

Results or Outcomes: The outcomes can vary widely depending on the specific synthesis process. In general, (2-Methoxyethyl)hydrazine hydrochloride hydrate can facilitate the synthesis of target compounds .

(2-Methoxyethyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a 2-methoxyethyl moiety. Its molecular formula is , and it is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is a clear, colorless liquid with a moderate boiling point and is soluble in water and organic solvents.

- Oxidation: This compound can be oxidized to form corresponding oxides, particularly when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Under specific conditions, it can undergo reduction reactions, yielding various hydrazine derivatives.

- Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of more complex molecules.

These reactions are significant for its utility in organic synthesis and chemical research.

Research on (2-Methoxyethyl)hydrazine indicates potential biological activity, particularly in the context of medicinal chemistry. Hydrazine derivatives are often investigated for their ability to interact with biological molecules, and (2-Methoxyethyl)hydrazine is no exception. Studies have suggested that such compounds may exhibit anti-cancer properties, though further research is necessary to fully elucidate their mechanisms of action and therapeutic potential.

(2-Methoxyethyl)hydrazine can be synthesized through various methods:

- Direct Reaction: One common method involves the reaction of hydrazine with 2-methoxyethanol under controlled conditions. This process typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

- Industrial Production: For larger-scale applications, industrial synthesis may involve similar routes but with additional purification steps to ensure high purity levels suitable for specific applications.

The applications of (2-Methoxyethyl)hydrazine span several fields:

- Organic Synthesis: It serves as a reagent in the formation of hydrazones and oximes, which are important intermediates in organic chemistry.

- Medicinal Chemistry: Ongoing research explores its potential as a therapeutic agent, particularly in cancer treatment and other diseases.

- Industrial Uses: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Interaction studies involving (2-Methoxyethyl)hydrazine focus on its reactivity with biomolecules. As a hydrazine derivative, it may interact with carbonyl-containing compounds to form hydrazones, which can be further utilized in synthetic pathways. Understanding these interactions is crucial for assessing its biological activity and potential therapeutic applications.

Several compounds share structural similarities with (2-Methoxyethyl)hydrazine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Hydrazine | A simpler form of hydrazine with broader applications. | |

| 1,1-Diisopropylhydrazine | Contains isopropyl groups; different reactivity profile. | |

| 1,1-Bis(2-methylpropyl)hydrazine | Similar structure but features different alkyl groups. |

Uniqueness: (2-Methoxyethyl)hydrazine is unique due to its specific methoxyethyl substituents, which impart distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly suitable for specialized applications where other derivatives may not perform as effectively.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant